Bromfenac Sodium is the sodium salt form of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory activities. Upon ophthalmic administration, bromfenac binds to and inhibits the activity of cyclooxygenase II (COX II), an enzyme which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins (PG). By inhibiting PG formation, bromfenac is able to inhibit PG-induced inflammation, thereby preventing vasodilation, leukocytosis, disruption of the blood-aqueous humor barrier, an increase in vascular permeability and an increase in intraocular pressure (IOP).
See also: Bromfenac (has active moiety).
Bromfenac sodium
CAS No.: 91714-93-1
Cat. No.: VC20744003
Molecular Formula: C15H12BrNNaO3
Molecular Weight: 357.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 91714-93-1 |
---|---|
Molecular Formula | C15H12BrNNaO3 |
Molecular Weight | 357.15 g/mol |
IUPAC Name | sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate |
Standard InChI | InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19); |
Standard InChI Key | FAPSEIVSAWZQLB-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
SMILES | C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Canonical SMILES | C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.[Na] |
Mechanism of Action
Cyclooxygenase Inhibition
Bromfenac sodium functions primarily as a cyclooxygenase inhibitor, effectively suppressing both cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2) enzymes . By inhibiting these enzymes, bromfenac prevents the conversion of arachidonic acid into prostaglandin, a necessary component for the onset of inflammation .
The COX enzymes promote prostaglandin synthesis, which plays a critical role in the inflammatory cascade. In vitro studies have shown that the IC50 values (the concentration needed to inhibit 50% of either COX-1 or COX-2) are even lower for COX-2, the inducible enzyme primarily responsible for producing prostaglandin E2, a potent inflammatory mediator in surgical trauma .
Anti-inflammatory Effects
Bromfenac sodium demonstrates multiple anti-inflammatory mechanisms:
-
Inhibition of arachidonic acid and carrageenan-induced conjunctival edema in a dose-dependent manner
-
Prevention of increased aqueous humor protein typically observed in response to paracentesis and laser energy application
-
Reduction of inflammatory cytokines in the aqueous humor, including platelet-derived growth factor-AA, vascular endothelial growth factor, and monocyte chemoattractant protein-1
Pharmacokinetics
Ocular Distribution
In multi-dose studies, bromfenac demonstrates a specific distribution pattern within ocular tissues. When administered as an ophthalmic solution, bromfenac concentrations are highest in the sclera, followed by similar levels in the choroid and aqueous humor, with the lowest levels found in the vitreous humor .
Compared to earlier formulations like Bromday/Xibrom (0.09% bromfenac), newer formulations such as ISV-303 resulted in approximately 4-fold higher levels in the sclera, choroid, and aqueous humor, and approximately 1.4-fold higher levels in the vitreous humor .
Systemic Absorption and Metabolism
When administered topically, bromfenac demonstrates minimal systemic absorption. In rabbit studies with twice-daily dosing, peak plasma bromfenac concentrations occurred at 0.5 hours post-administration with a half-life of approximately 2.8 hours . This rapid metabolism contributes to the limited systemic side effects observed with topical ophthalmic bromfenac formulations.
Clinical Applications
Management of Postoperative Inflammation
The primary clinical application of bromfenac sodium is in the management of inflammation following cataract surgery. Intraocular surgery, including cataract extraction, causes breakdown of the blood-aqueous barrier, resulting in ocular inflammation . This inflammation elevates levels of proteins, cytokines, and growth factors in the aqueous humor, which can lead to various complications if maintained for a prolonged period after surgery .
Bromfenac ophthalmic solution effectively reduces this inflammation by inhibiting the production of inflammatory mediators. Clinical studies have consistently shown that bromfenac ophthalmic solution achieves significant reduction in anterior chamber inflammation following cataract surgery .
Additional Benefits
Beyond its primary anti-inflammatory effects, bromfenac sodium provides several additional benefits in the postoperative setting:
-
Reduction of surgery-induced pupil constriction
-
Maintenance of intraoperative pupil dilation
-
Alleviation of postoperative pain
-
No interference with wound healing
-
Prevention of elevated intraocular pressure often associated with steroid treatments
Efficacy in Clinical Trials
Treatment Compliance
An important consideration in evaluating therapeutic efficacy is patient compliance with the treatment regimen. The clinical trial data showed significantly better compliance in the bromfenac group compared to placebo, as summarized in Table 2:
Parameter | Bromfenac 0.07% | Placebo | P-Value |
---|---|---|---|
Full treatment (16 doses) received | 64.4% | 45.8% | p=0.0001 |
Percent compliance | 91.2% | 75.9% | p<0.0001 |
This higher compliance rate may be attributed to the effectiveness of bromfenac in reducing symptoms, as well as its convenient once-daily dosing schedule .
Cytokine Modulation Effects
Reduction of Inflammatory Mediators
A prospective, randomized, single-blind, interventional study compared the efficacy of 0.1% bromfenac sodium ophthalmic solution and 0.02% fluorometholone ophthalmic suspension in inhibiting multiple inflammatory cytokines in the aqueous humor of patients with pseudophakic eyes. Significant findings included:
-
Platelet-derived growth factor-AA levels significantly decreased in both treatment groups but were significantly higher in the fluorometholone group than in the bromfenac group (p=0.034)
-
Bromfenac significantly decreased vascular endothelial growth factor levels (p=0.0077)
-
Bromfenac significantly decreased monocyte chemoattractant protein-1 levels (p=0.013), which typically remain elevated for prolonged periods after phacoemulsification
These findings suggest that bromfenac is particularly effective in alleviating prolonged microenvironmental alterations in the aqueous humor of pseudophakic eyes .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume